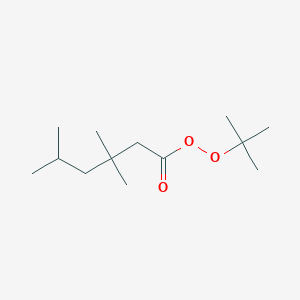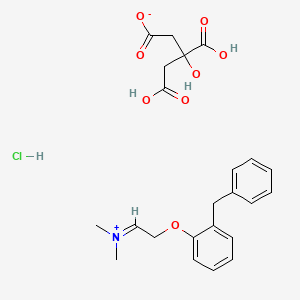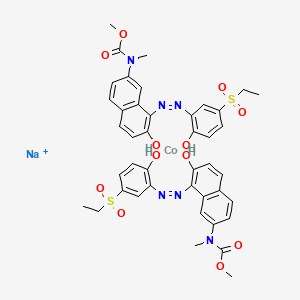
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) is a complex organometallic compound. This compound features a cobalt center coordinated with a variety of functional groups, including azo, sulfonyl, and hydroxyl groups. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) typically involves multiple steps. The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative. The resulting azo compound is then reacted with a cobalt salt under specific conditions to form the final complex. The reaction conditions usually involve controlled temperatures and pH to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the cobalt center.
Reduction: Reduction reactions can also occur, particularly affecting the azo group, which can be reduced to amines.
Substitution: The compound can participate in substitution reactions where ligands around the cobalt center are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield amine derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism by which Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) exerts its effects involves its interaction with various molecular targets. The cobalt center can coordinate with different ligands, facilitating catalytic reactions. The azo group can participate in electron transfer processes, while the sulfonyl and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate enzyme activity, DNA binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium bis(methyl (8-((5-(methylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-)
- Sodium bis(methyl (8-((5-(propylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-)
Uniqueness
The uniqueness of Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulphonyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different sulfonyl substituents.
Eigenschaften
CAS-Nummer |
55870-93-4 |
|---|---|
Molekularformel |
C42H42CoN6NaO12S2+ |
Molekulargewicht |
968.9 g/mol |
IUPAC-Name |
sodium;cobalt;methyl N-[8-[(5-ethylsulfonyl-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/2C21H21N3O6S.Co.Na/c2*1-4-31(28,29)15-8-10-18(25)17(12-15)22-23-20-16-11-14(24(2)21(27)30-3)7-5-13(16)6-9-19(20)26;;/h2*5-12,25-26H,4H2,1-3H3;;/q;;;+1 |
InChI-Schlüssel |
ZOOLXFRKKHDDLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=C2C=C(C=C3)N(C)C(=O)OC)O.CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=C2C=C(C=C3)N(C)C(=O)OC)O.[Na+].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



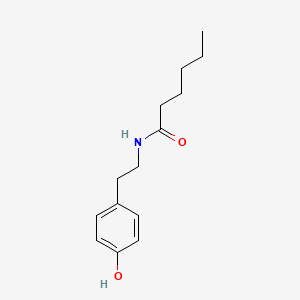

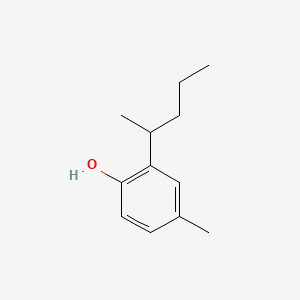
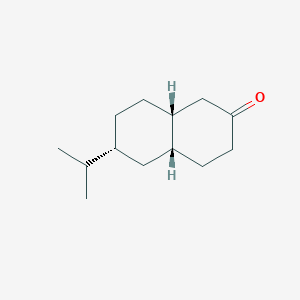
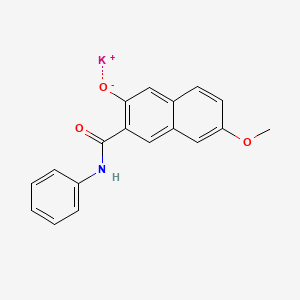
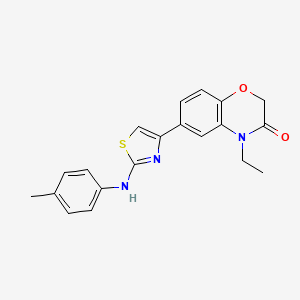

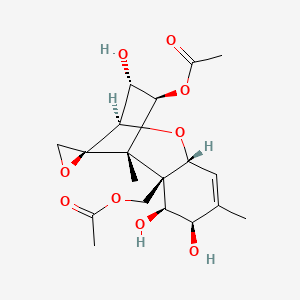
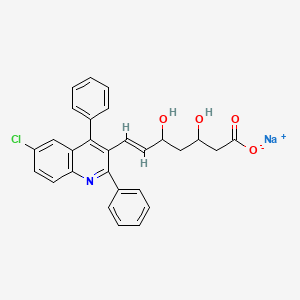
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)

